Boc-glu-ofm

Descripción general

Descripción

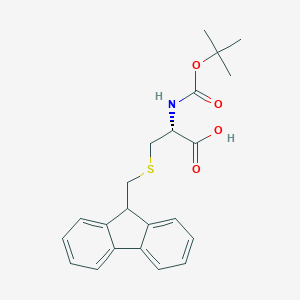

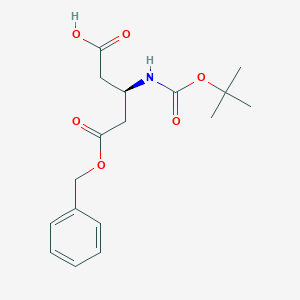

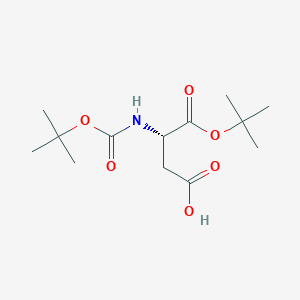

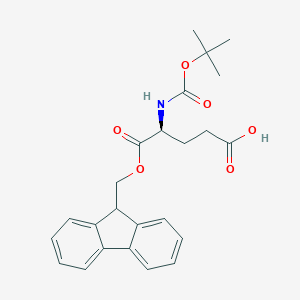

Boc-glu-ofm, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid 5-fluorenylmethyl ester, is a derivative of L-glutamic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl (Boc) group and the fluorenylmethyl (OFm) ester makes it a valuable intermediate in the synthesis of complex peptides and proteins .

Aplicaciones Científicas De Investigación

Ciclización de péptidos

Boc-Glu(OFm)-OH se utiliza en la ciclización de péptidos protegidos. Este proceso implica la incorporación de residuos de aminoácidos especialmente derivados para lograr la ciclización de las cadenas peptídicas, lo cual es un paso crucial en la síntesis de péptidos cíclicos con mayor estabilidad y actividad biológica .

Síntesis de péptidos en fase sólida (SPPS)

Este compuesto se usa en SPPS, un método que permite el ensamblaje rápido de cadenas peptídicas en un soporte sólido. Boc-Glu(OFm)-OH actúa como un bloque de construcción en este proceso, proporcionando protección para el residuo de ácido glutámico durante la síntesis .

Síntesis de ésteres de insulina

Boc-Glu-Ofm participa en la síntesis de ésteres de insulina modificados, como la insulina [AspB10,LysB28,ProB29]-éster. Estos ésteres se estudian por su potencial para mejorar la farmacocinética y la farmacodinámica de la terapia con insulina .

Síntesis de péptidos modulada por ácidos

En los esfuerzos por desarrollar métodos de síntesis de péptidos más respetuosos con el medio ambiente, Boc-Glu(OFm)-OH se utiliza en esquemas de protección basados en ácidos que facilitan la formación de enlaces peptídicos en soportes sólidos como cuentas de vidrio de poros controlados (CPG) .

Síntesis de péptidos con conciencia ambiental

Los investigadores están explorando métodos sintéticos libres de disolventes orgánicos utilizando agua como disolvente. En este contexto, los aminoácidos protegidos con Boc como Boc-Glu(OFm)-OH se están investigando por su solubilidad y reactividad en ambientes acuosos para promover prácticas de química más ecológicas .

Mecanismo De Acción

Target of Action

Boc-glu-ofm, also known as (S)-5-((9H-fluoren-9-yl)methoxy)-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid, is primarily used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

It is known that this compound interacts with its targets to facilitate the synthesis of ester insulin and cyclic peptide mixtures . This interaction likely involves the formation of covalent bonds with other molecules, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

this compound is involved in the biochemical pathways related to the synthesis of ester insulin and cyclic peptide mixtures These pathways are complex and involve multiple steps, each catalyzed by specific enzymes

Result of Action

The result of this compound’s action is the synthesis of ester insulin and cyclic peptide mixtures . These compounds have important biological functions. For example, insulin is a hormone that regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into liver, fat, and skeletal muscle cells.

Análisis Bioquímico

Biochemical Properties

Boc-Glu-Ofm plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed between two amino acids .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role in the synthesis of peptides. It influences cell function by contributing to the production of peptides like ester insulin and cyclic peptide mixtures, which can have various effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It forms peptide bonds with other amino acids, leading to the creation of larger peptide structures. This process can involve binding interactions with biomolecules, potential enzyme activation or inhibition, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boc-glu-ofm is typically synthesized through the esterification of L-glutamic acid with fluorenylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods: In industrial settings, the synthesis of this compound

Propiedades

IUPAC Name |

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYVYHUPZNONJS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158415 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133906-29-3 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

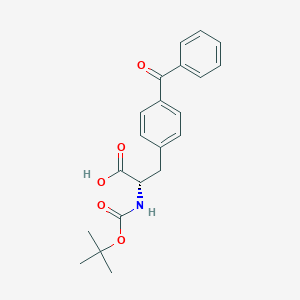

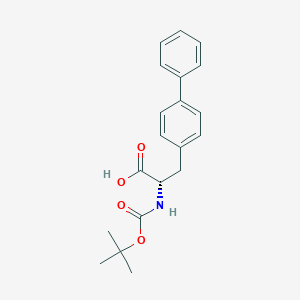

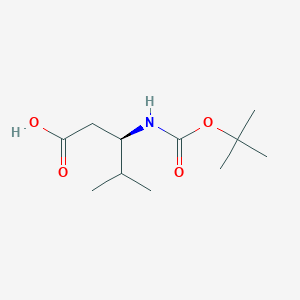

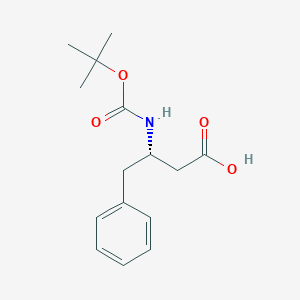

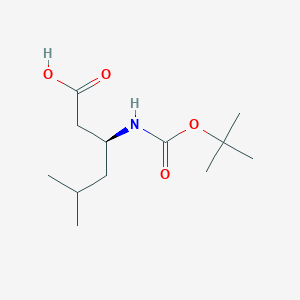

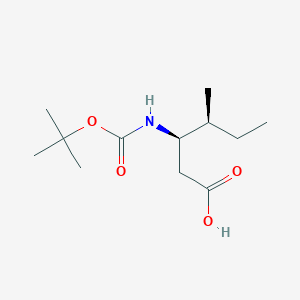

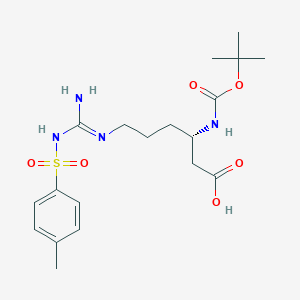

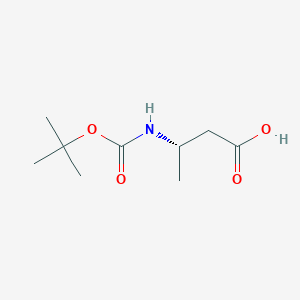

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.